molecular formula C12H12N2O2 B1613156 Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate CAS No. 397328-86-8

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate

Cat. No.: B1613156
CAS No.: 397328-86-8
M. Wt: 216.24 g/mol
InChI Key: VMCQOZFWPDOGLG-UHFFFAOYSA-N
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Description

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C12H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrazole ring is attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the pyrazole ring to the benzene ring: This step involves the reaction of the pyrazole derivative with a benzyl halide in the presence of a base such as potassium carbonate.

    Esterification: The final step is the esterification of the carboxyl group of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or dihydropyrazoles.

    Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding or π-π interactions, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
  • Methyl 4-(1H-pyrazol-3-ylmethyl)benzoate

Uniqueness

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is unique due to the specific position of the pyrazole ring attachment to the benzene ring, which can influence its chemical reactivity and biological activity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with various targets.

Properties

IUPAC Name

methyl 4-(pyrazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-5-3-10(4-6-11)9-14-8-2-7-13-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCQOZFWPDOGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634634
Record name Methyl 4-[(1H-pyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397328-86-8
Record name Methyl 4-[(1H-pyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, a solution of pyrazole (743 mg) in DMF (10 mL) was cooled to 0° C., and thereto was added NaH (480 mg, 60%). The mixture was stirred at 0° C. for 10 minutes, and stirred at room temperature for one hour. Methyl 4-(bromomethyl)benzoate (2.50 g) was added to the mixture, and the mixture was stirred at room temperature for 2 hours. To the mixture was added ice water (50 mL), and extracted three times with ethyl acetate-toluene, and dried over MgSO4. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=10/1→3/1) to give methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (2.17 g, 92%).
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743 mg
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10 mL
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480 mg
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2.5 g
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ice water
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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